
N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride, also known as OXA-06, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of certain enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. In addition to its anti-inflammatory and neuroprotective effects, this compound has been found to reduce oxidative stress and improve mitochondrial function in a rat model of liver injury. This compound has also been shown to increase insulin sensitivity and improve glucose metabolism in a mouse model of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride. One area of interest is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another area of research could focus on the development of more soluble forms of this compound to improve its effectiveness in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs or compounds.
Synthesis Methods
The synthesis of N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride involves the reaction of 2-phenoxyaniline with 6-chloromethyl-1,4-oxazepane followed by the addition of N,N'-diisopropylcarbodiimide and N,N-dimethylformamide. The resulting compound is then reacted with N-phenyl-N'-2-hydroxyphenylurea in the presence of triethylamine and hydrochloric acid to yield this compound.
Scientific Research Applications
N-(1,4-oxazepan-6-ylmethyl)-N'-(2-phenoxyphenyl)urea hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. One study found that this compound exhibited anti-inflammatory effects in a rat model of acute lung injury. Another study showed that this compound had neuroprotective effects in a mouse model of cerebral ischemia. This compound has also been studied for its potential anticancer properties, with one study showing that it inhibited the growth of human breast cancer cells.
properties
IUPAC Name |
1-(1,4-oxazepan-6-ylmethyl)-3-(2-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-19(21-13-15-12-20-10-11-24-14-15)22-17-8-4-5-9-18(17)25-16-6-2-1-3-7-16/h1-9,15,20H,10-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEADYHNJJFYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)CNC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5300553.png)
![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)
![(3S)-1-[7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5300561.png)
![(1R*,2S*)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B5300562.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)
![(3R,5S)-5-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5300573.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300576.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide](/img/structure/B5300602.png)
![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)
